

Spectral Analysis of 1-Propyl-1H-imidazole: A Technical Guide

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Compound of Interest

Compound Name: 1-Propyl-1H-imidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **1-propyl-1H-imidazole**. The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ^1H and predicted ^{13}C NMR spectral data for **1-propyl-1H-imidazole**.

^1H NMR Spectral Data

The ^1H NMR spectrum of **1-propyl-1H-imidazole** provides detailed information about the hydrogen atoms in the molecule. The experimental data presented was acquired in deuterated chloroform (CDCl_3) on a 400 MHz instrument.^[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.46	s	-	1H	H-2 (imidazole ring)
7.06	s	-	1H	H-4 (imidazole ring)
6.91	s	-	1H	H-5 (imidazole ring)
3.90	t	7.2	2H	N-CH ₂ -CH ₂ -CH ₃
1.81	td	7.2, 14.4	2H	N-CH ₂ -CH ₂ -CH ₃
0.93	t	7.2	3H	N-CH ₂ -CH ₂ -CH ₃

¹³C NMR Spectral Data (Predicted)

As experimental ¹³C NMR data for **1-propyl-1H-imidazole** is not readily available in the searched literature, a predicted spectrum is provided below. These chemical shifts are estimated based on computational models and typical values for similar N-alkylated imidazole compounds. The imidazole ring carbons (C-4 and C-5) typically resonate in the range of 124-133 ppm.

Predicted Chemical Shift (δ) ppm	Assignment
~137	C-2 (imidazole ring)
~129	C-4 (imidazole ring)
~121	C-5 (imidazole ring)
~48	CH ₂ (N-propyl)
~24	CH ₂ (N-propyl)
~11	CH ₃ (N-propyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table lists the expected characteristic IR absorption bands for **1-propyl-1H-imidazole** based on its molecular structure.

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
3150 - 3100	Medium	C-H stretch	Imidazole ring
2960 - 2850	Strong	C-H stretch	Propyl group (alkane)
~1670	Medium	C=N stretch	Imidazole ring
~1500	Medium	C=C stretch	Imidazole ring
1465 - 1450	Medium	C-H bend	Propyl group (CH ₂)
1380 - 1370	Medium	C-H bend	Propyl group (CH ₃)
1250 - 1020	Strong	C-N stretch	Imidazole ring

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectral data for liquid samples such as **1-propyl-1H-imidazole**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **1-propyl-1H-imidazole** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Data Acquisition:
 - Lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.

- Acquire the spectrum using a standard single-pulse experiment.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Data Acquisition:
 - Use a standard proton-decoupled pulse program.
 - Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-150 ppm).
 - A longer acquisition time and a higher number of scans are typically required compared to ^1H NMR due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

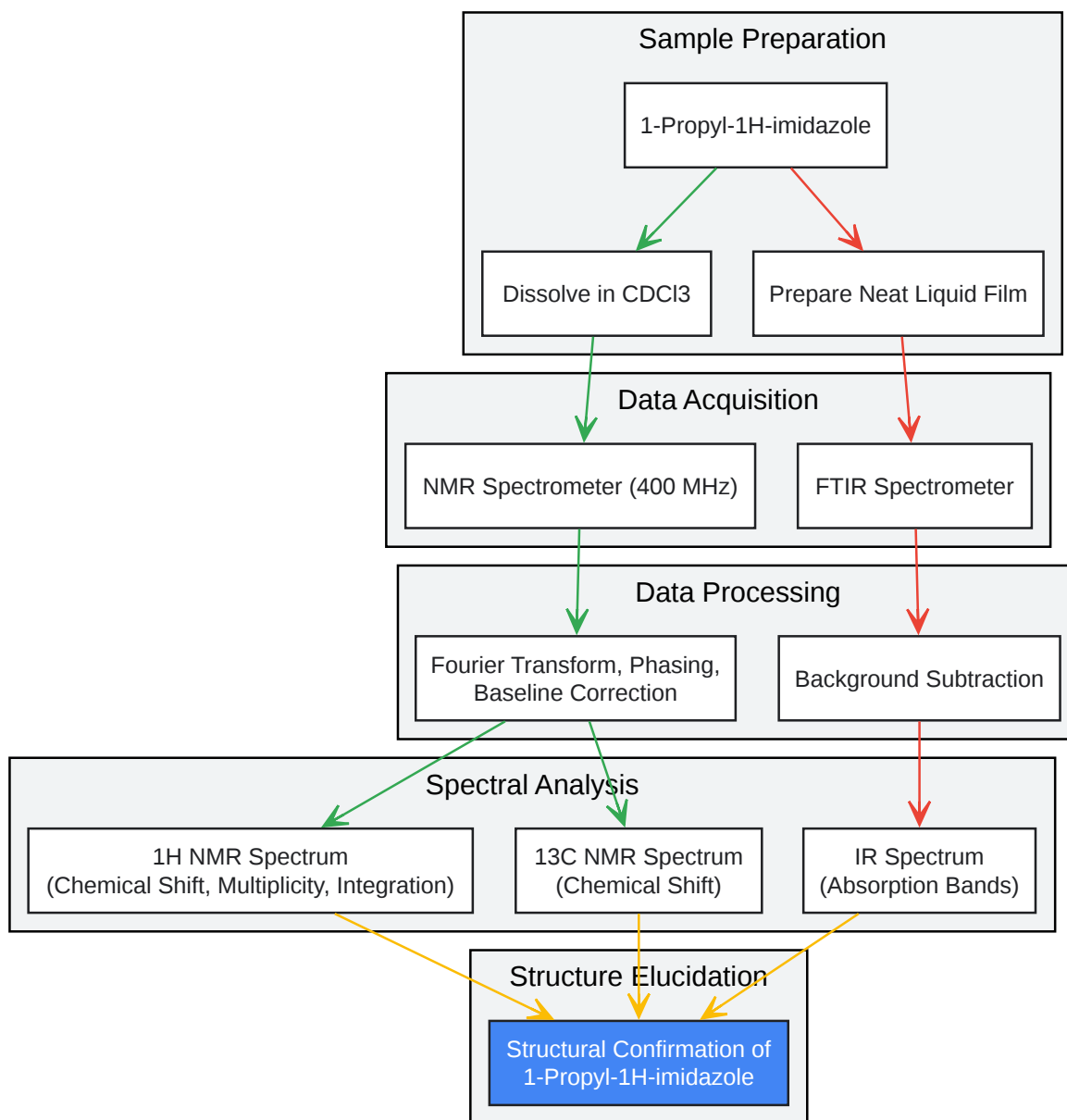
IR Spectroscopy Protocol

- Sample Preparation (Neat Liquid):
 - Place one to two drops of neat **1-propyl-1H-imidazole** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top to create a thin liquid film between the plates.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:

- Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
- Place the prepared salt plate assembly into the sample holder.
- Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis and data interpretation for **1-propyl-1H-imidazole**.



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Caption: Workflow for the spectral analysis of **1-propyl-1H-imidazole**.

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References

- 1. 1-Propyl-1H-imidazole | 35203-44-2 [chemicalbook.com]
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